molecular formula C21H33N3O4S B11663162 ethyl 2-({N-[3-(morpholin-4-yl)propyl]glycyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-({N-[3-(morpholin-4-yl)propyl]glycyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11663162
M. Wt: 423.6 g/mol
InChI Key: LGCRDGQQXXIVKI-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}ACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}ACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene core and introduce the various functional groups through a series of reactions such as amination, esterification, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}ACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

ETHYL 2-(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}ACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}ACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}ACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE include other thiophene derivatives with similar structural features and functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and the specific arrangement of atoms within the molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H33N3O4S

Molecular Weight

423.6 g/mol

IUPAC Name

ethyl 2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H33N3O4S/c1-2-28-21(26)19-16-7-4-3-5-8-17(16)29-20(19)23-18(25)15-22-9-6-10-24-11-13-27-14-12-24/h22H,2-15H2,1H3,(H,23,25)

InChI Key

LGCRDGQQXXIVKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CNCCCN3CCOCC3

Origin of Product

United States

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